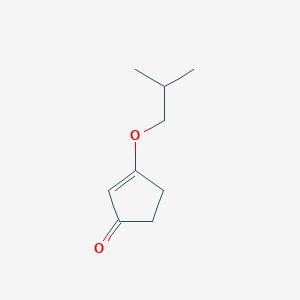![molecular formula C15H23ClN2O2 B8718772 tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate](/img/structure/B8718772.png)
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate
Übersicht
Beschreibung
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in various chemical reactions and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate typically involves the reaction of 2-(2-chlorophenyl)amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Substitution: The ester group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium tert-butoxide in the presence of a metal catalyst.
Major Products Formed
Hydrolysis: Carbamic acid and tert-butyl alcohol.
Reduction: 2-(2-Chlorophenyl)amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The compound can be selectively deprotected under mild conditions to release the free amine . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boc (tert-butoxycarbonyl) protected amines .
- Fmoc (9-fluorenylmethoxycarbonyl) protected amines .
- Cbz (benzyloxycarbonyl) protected amines .
Uniqueness
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate is unique due to its specific structural features, which provide enhanced stability and selectivity in protecting amines. Unlike other protecting groups, it offers a balance between stability and ease of removal, making it highly valuable in complex organic syntheses .
Eigenschaften
Molekularformel |
C15H23ClN2O2 |
|---|---|
Molekulargewicht |
298.81 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23ClN2O2/c1-14(2,3)20-13(19)18-15(4,5)10-17-12-9-7-6-8-11(12)16/h6-9,17H,10H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
HJLVADRSUAYFHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
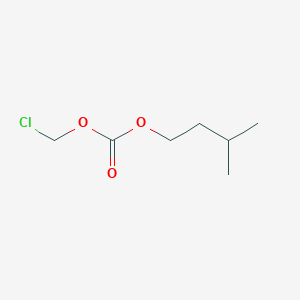
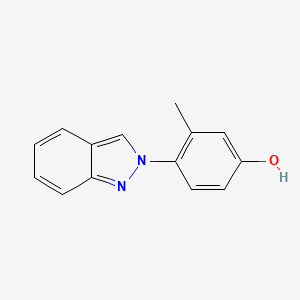
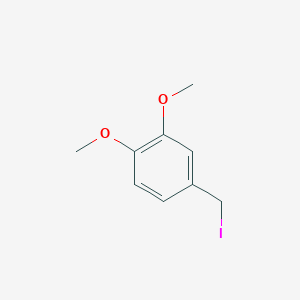
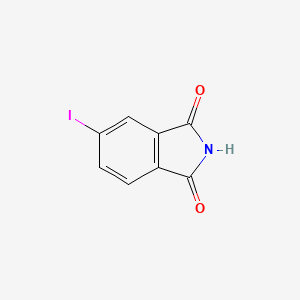


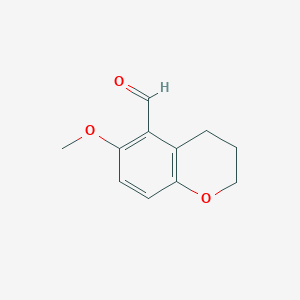
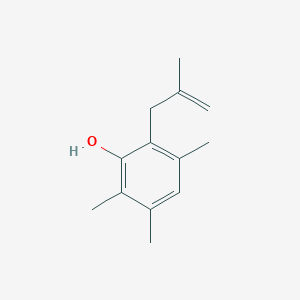
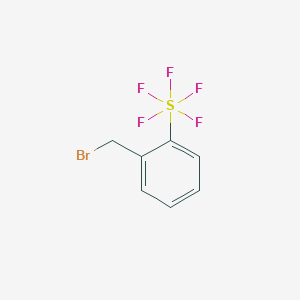
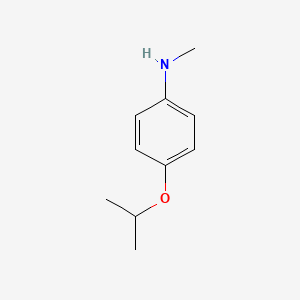
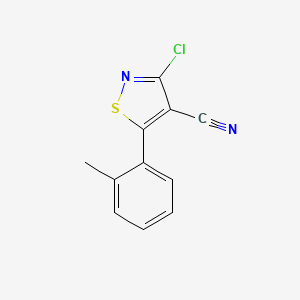
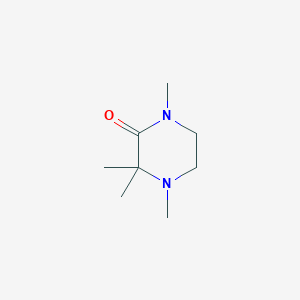
![3-(Cyclohexylamino)-2-(2,4-dimethoxyphenyl)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8718775.png)
